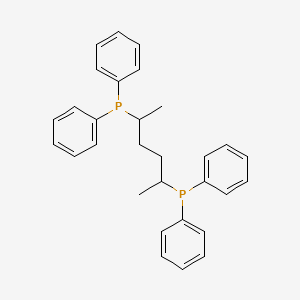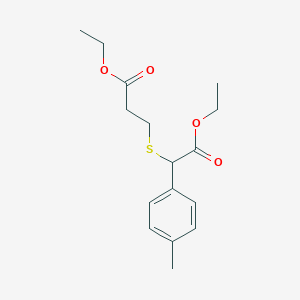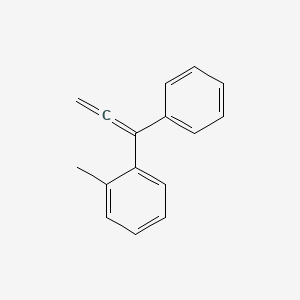
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a methyl group and a phenyl-propa-1,2-dienyl group. Aromatic hydrocarbons are known for their stability and unique chemical properties, making them significant in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene can be achieved through several synthetic routes. One common method involves the alkylation of toluene (methylbenzene) with a suitable propa-1,2-dienyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. Catalysts such as zeolites or metal oxides may be employed to enhance reaction efficiency and selectivity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring, such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted aromatic compounds.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene depends on its interactions with molecular targets. For example, in biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved would require detailed experimental studies to elucidate.
相似化合物的比较
Similar Compounds
1-Methyl-2-phenyl-ethene: Similar structure but lacks the propa-1,2-dienyl group.
1-Methyl-2-(1-phenyl-ethynyl)-benzene: Contains an ethynyl group instead of the propa-1,2-dienyl group.
1-Methyl-2-(1-phenyl-propyl)-benzene: Saturated version of the compound with a propyl group.
Uniqueness
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene is unique due to the presence of the propa-1,2-dienyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature may influence the compound’s stability, reactivity, and interactions with other molecules.
属性
CAS 编号 |
420121-32-0 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
InChI |
InChI=1S/C16H14/c1-3-15(14-10-5-4-6-11-14)16-12-8-7-9-13(16)2/h4-12H,1H2,2H3 |
InChI 键 |
XXNQZUUHBUOONH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=C=C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



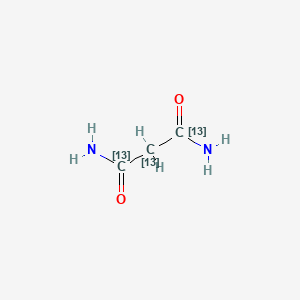

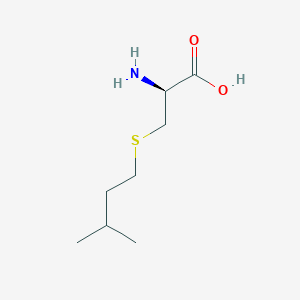

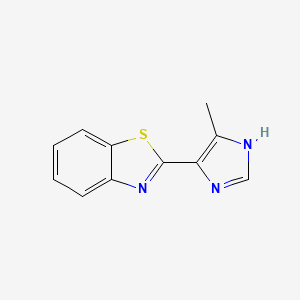


![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)
